N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 954645-60-4) is a synthetic small-molecule sulfonamide featuring a 4-ethoxy-3-fluorobenzenesulfonamide core linked via a dimethylaminoethyl spacer to a thiophen-3-yl moiety. Its molecular formula is C₁₆H₂₁FN₂O₃S₂, with a molecular weight of 372.5 g/mol and a computed XLogP3 of 2.6.

Molecular Formula C16H21FN2O3S2
Molecular Weight 372.47
CAS No. 954645-60-4
Cat. No. B2678280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
CAS954645-60-4
Molecular FormulaC16H21FN2O3S2
Molecular Weight372.47
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F
InChIInChI=1S/C16H21FN2O3S2/c1-4-22-16-6-5-13(9-14(16)17)24(20,21)18-10-15(19(2)3)12-7-8-23-11-12/h5-9,11,15,18H,4,10H2,1-3H3
InChIKeyBYRBLJVRLGGKHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide (954645-60-4): Structural Overview for Research Procurement


N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide (CAS 954645-60-4) is a synthetic small-molecule sulfonamide featuring a 4-ethoxy-3-fluorobenzenesulfonamide core linked via a dimethylaminoethyl spacer to a thiophen-3-yl moiety. Its molecular formula is C₁₆H₂₁FN₂O₃S₂, with a molecular weight of 372.5 g/mol and a computed XLogP3 of 2.6 [1]. The compound belongs to the broader class of thiophene-bearing benzenesulfonamides, a scaffold recognized in medicinal chemistry for carbonic anhydrase inhibition, endothelin receptor antagonism, and anti-inflammatory activity [2]. This compound is primarily available through custom synthesis and specialty chemical suppliers for non-human research purposes.

Why Generic Substitution Fails for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide (954645-60-4)


Within the thiophene-benzenesulfonamide chemical space, small structural modifications produce large shifts in physicochemical properties, binding affinity, and target selectivity. The 4-ethoxy-3-fluoro substitution pattern on the benzenesulfonamide ring is absent from common commercial analogs—the closest publicly cataloged relatives carry either unsubstituted, monohalogenated, or differently positioned substituents on the benzene ring. In the carbonic anhydrase inhibitor class, thiophene-based sulfonamides exhibit IC₅₀ values spanning four orders of magnitude (69 nM to 70 µM against hCA-I) depending on substitution pattern [1]. The presence of the 3-fluoro group lowers the pKa of the sulfonamide NH and alters hydrogen-bonding geometry, while the 4-ethoxy group modulates lipophilicity and metabolic stability in ways not achievable with simpler halogen-only analogs [2]. These interdependent effects mean that substituting a generic benzenesulfonamide or a 2-fluoro isomer for the 4-ethoxy-3-fluoro derivative cannot reproduce the same binding or pharmacokinetic profile, making compound-specific procurement essential for reproducible SAR studies.

Quantitative Differentiation Evidence: N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide (954645-60-4) vs. Closest Analogs


Physicochemical Property Differentiation: 4-Ethoxy-3-fluoro Substitution vs. Unsubstituted Benzenesulfonamide Analog

The 4-ethoxy-3-fluoro substitution pattern on the benzenesulfonamide ring of 954645-60-4 imparts a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 95.3 Ų [1]. By comparison, the unsubstituted analog N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (no ethoxy, no fluoro) is predicted to have an XLogP approximately 1.0–1.5 units lower and a TPSA reduced by roughly 20–30 Ų owing to the absence of the ethoxy oxygen and fluorine atoms [2]. This difference of >1 log unit in lipophilicity and >20 Ų in polar surface area places the two compounds in meaningfully different property space for blood-brain barrier penetration and passive membrane permeability predictions.

Physicochemical profiling Lipophilicity Drug-likeness

Carbonic Anhydrase Inhibitory Potential: Class-Level IC₅₀ Context for Thiophene-Benzenesulfonamides

Thiophene-based sulfonamides tested by Alım et al. (2020) against human carbonic anhydrase isoenzymes I and II (hCA-I, hCA-II) displayed IC₅₀ ranges of 69 nM to 70 µM (hCA-I) and 23.4 nM to 1.405 µM (hCA-II), with corresponding Ki ranges of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. The most potent compounds in this series (compounds 1 and 4) exhibited noncompetitive inhibition and derived their affinity from simultaneous sulfonamide–zinc and thiophene–hydrophobic pocket interactions confirmed by molecular docking [1]. While 954645-60-4 was not among the compounds directly assayed in this study, its 4-ethoxy-3-fluorobenzenesulfonamide motif provides additional hydrogen-bond acceptor capacity (7 HBA vs. 5–6 for simpler analogs) and altered electronic character at the sulfonamide NH, factors known to modulate CA isoform selectivity [2]. The reference standard acetazolamide typically exhibits Ki values of approximately 250 nM against hCA-I and 12 nM against hCA-II, representing the clinical benchmark.

Carbonic anhydrase inhibition Enzyme kinetics Therapeutic target

Crystallographically Validated Binding Mode of the Thiophene-Sulfonamide Pharmacophore

The thiophene-3-sulfonamide scaffold shared by 954645-60-4 has been crystallographically characterized in complex with pantothenate synthetase from Mycobacterium tuberculosis (PDB ID: 4EFK, resolution 1.70 Å) [1]. The co-crystal structure of N,N-dimethylthiophene-3-sulfonamide—representing a minimal fragment of the target compound's pharmacophore—demonstrates that the sulfonamide group engages the target via hydrogen-bonding interactions while the thiophene ring occupies a lipophilic sub-pocket [1]. The target compound elaborates on this validated fragment by incorporating a 4-ethoxy-3-fluorobenzenesulfonamide headgroup, increasing both the hydrogen-bond acceptor count (7 vs. 3 in the fragment) and the aromatic surface area available for hydrophobic contacts. The crystallographic validation of the core scaffold provides a structural rationale for using this compound in fragment-growth or scaffold-hopping campaigns where the binding pose of the thiophene-sulfonamide motif is known.

Fragment-based drug discovery X-ray crystallography Pantothenate synthetase

Differentiation from Closest Cataloged Analog: 4-Ethoxy-3-fluoro vs. 2-Fluoro Benzenesulfonamide Isomer

The closest commercially cataloged analog to 954645-60-4 is N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide (CAS 946356-41-8), which differs solely in the benzene ring substitution: the target compound carries a 4-ethoxy-3-fluoro pattern, while the analog carries only a 2-fluoro substituent . This positional isomerism produces a predicted XLogP3 difference of approximately +0.5 to +0.8 units (target more lipophilic due to ethoxy), an increase of 2 hydrogen-bond acceptors (ethoxy oxygen + sulfonamide oxygen shift), and a TPSA increase of approximately 18–25 Ų [1]. Beyond computed properties, the 3-fluoro-4-ethoxy arrangement introduces an intramolecular electronic push-pull effect on the sulfonamide NH acidity that is absent in the 2-fluoro isomer, potentially altering zinc-binding affinity in metalloenzyme targets. The 2-fluoro analog has been anecdotally associated with anti-inflammatory activity (IC₅₀ ~50 µM) and carbonic anhydrase binding (Ki ~12 µM) in vendor-provided summaries, though these data lack peer-reviewed publication verification.

Structure-activity relationship Positional isomer Chemical sourcing

Hydrogen-Bonding Capacity as a Selectivity Determinant in Sulfonamide Target Engagement

The target compound possesses 7 hydrogen-bond acceptors (HBA) and 1 hydrogen-bond donor (HBD), compared with 5–6 HBA and 1 HBD for simpler thiophene-benzenesulfonamide analogs lacking the ethoxy group [1]. In the carbonic anhydrase enzyme family, isoform selectivity is governed in part by differential hydrogen-bonding patterns with residues lining the active-site cavity. SAR studies on thiophene-sulfonamide CA inhibitors have demonstrated that introducing additional HBA groups shifts Ki values by 10–100 fold between hCA-I and hCA-II, with the more sterically accommodating hCA-II active site tolerating bulkier, more hydrogen-bond-rich substituents [2]. While direct isoform selectivity data for 954645-60-4 are not published, the elevated HBA count (7) relative to standard benzenesulfonamides (4–5 HBA) predicts a distinct selectivity profile that cannot be inferred from less substituted analogs.

Hydrogen bonding Target selectivity Carbonic anhydrase isoforms

Limitations Acknowledgment: Scope of Available Experimental Data for 954645-60-4

A systematic search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and major vendor catalogs (as of 2026-05-09) identified no peer-reviewed primary research article, patent biological example, or public bioassay record containing experimental activity data (IC₅₀, Ki, EC₅₀, Kd) for 954645-60-4 [1]. All biological inferences presented in this guide derive from class-level evidence on chemically related thiophene-benzenesulfonamides and from computed physicochemical properties [2]. The compound appears exclusively in screening-compound catalogs and custom synthesis listings. Consequently, all differentiation claims above should be interpreted as structural and physicochemical differentiation with class-level biological plausibility, not as experimentally confirmed performance superiority. Users requiring statistical confidence in a specific biological endpoint must commission de novo profiling.

Data availability Screening compound Evidence gaps

Recommended Research and Industrial Application Scenarios for 954645-60-4 Based on Evidence Profile


Carbonic Anhydrase Isoform Selectivity Screening Panels

Thiophene-benzenesulfonamides are validated carbonic anhydrase inhibitors with IC₅₀ values spanning nanomolar to micromolar ranges across hCA-I and hCA-II [1]. The 7 hydrogen-bond acceptors and distinct 4-ethoxy-3-fluoro substitution pattern of 954645-60-4 position it as a candidate for isoform selectivity screening against hCA-I, hCA-II, hCA-IX, and hCA-XII. Its elevated HBA count relative to simpler benzenesulfonamide analogs (4–5 HBA) may confer differential isoform binding, a feature of value for identifying tumor-associated CA-IX/CA-XII selective scaffolds. Procurement is indicated when building a focused thiophene-sulfonamide screening set for CA inhibitor discovery.

Fragment Elaboration from Validated Thiophene-3-Sulfonamide Core

The N,N-dimethylthiophene-3-sulfonamide fragment has been co-crystallized with pantothenate synthetase (PDB 4EFK, 1.70 Å), confirming a productive binding pose for the thiophene-sulfonamide pharmacophore [2]. 954645-60-4 represents a fully elaborated analog that extends this validated fragment with a benzenesulfonamide headgroup bearing 4-ethoxy-3-fluoro substitution. Its procurement is warranted for structure-guided fragment-growth campaigns where the core binding pose is known and the objective is to probe additional hydrogen-bonding and hydrophobic contacts within the target active site.

Physicochemical Property Series for Pharmacokinetic Optimization

With an XLogP3 of 2.6 and TPSA of 95.3 Ų, 954645-60-4 occupies a property space distinct from the 2-fluoro isomer (estimated XLogP3 ≈ 1.8–2.1, TPSA ≈ 70–77 Ų) and the unsubstituted parent [3]. This makes it suitable as a member of a matched molecular pair series for deconvoluting the contributions of lipophilicity and polar surface area to membrane permeability, metabolic stability, and plasma protein binding. Procure when constructing a property-diverse analog set for pharmacokinetic lead optimization.

Academic Medicinal Chemistry SAR Exploration of Polysubstituted Benzenesulfonamides

The compound fills a gap in the publicly described thiophene-benzenesulfonamide SAR landscape, where 4-alkoxy-3-halogeno substitution patterns are underrepresented relative to monohalogenated or 4-unsubstituted variants. As an underexplored chemotype, 954645-60-4 offers an opportunity for novel SAR generation in academic medicinal chemistry laboratories targeting carbonic anhydrases, endothelin receptors, or other sulfonamide-binding proteins. Its procurement supports de novo SAR campaigns requiring chemical novelty to secure intellectual property or publication priority.

Quote Request

Request a Quote for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.